molecular formula C10H16 B8602186 5-(Propan-2-yl)bicyclo[2.2.1]hept-2-ene CAS No. 69735-59-7

5-(Propan-2-yl)bicyclo[2.2.1]hept-2-ene

Cat. No.: B8602186
CAS No.: 69735-59-7
M. Wt: 136.23 g/mol
InChI Key: PZMNDDBVLSUSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Propan-2-yl)bicyclo[2.2.1]hept-2-ene is a substituted bicyclic olefin belonging to the norbornene family. This compound features a reactive carbon-carbon double bond integrated into a rigid, strained bicyclic framework, making it a valuable building block in various research fields. Bicyclo[2.2.1]hept-2-ene (norbornene) derivatives are widely utilized in polymer science . They can undergo copolymerization with common monomers like ethylene to create specialized cyclic olefin copolymers (COCs) . These materials are known for their thermal stability and mechanical strength and are of significant interest for developing advanced plastics and resins. Furthermore, the bicyclo[2.2.1]heptane structure is a recognized motif in organic synthesis, often serving as a starting point or key intermediate for producing complex chiral compounds, including certain pharmaceuticals and natural products . The unique steric and electronic properties imparted by the isopropyl substituent on this core structure can be exploited to fine-tune the reactivity and physical characteristics of the resulting molecules or materials. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

69735-59-7

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

5-propan-2-ylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C10H16/c1-7(2)10-6-8-3-4-9(10)5-8/h3-4,7-10H,5-6H2,1-2H3

InChI Key

PZMNDDBVLSUSNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2CC1C=C2

Origin of Product

United States

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

Alkyl-substituted norbornenes are key intermediates in polymer synthesis. Key examples include:

Compound Substituent Key Properties/Applications References
5-Butylbicyclo[2.2.1]hept-2-ene n-Butyl Subject to EPA reporting for significant new uses (e.g., water discharge restrictions)
5-Hexylbicyclo[2.2.1]hept-2-ene n-Hexyl Used in polynorbornene ionomers; synthesized as ~4:1 endo:exo mixtures for ROMP
5-Decylbicyclo[2.2.1]hept-2-ene n-Decyl Regulated under EPA guidelines due to potential industrial exposure risks
5-(Propan-2-yl)bicyclo[2.2.1]hept-2-ene Isopropyl Expected to exhibit enhanced steric hindrance, influencing polymerization kinetics [Inferred]

Key Observations :

  • Longer alkyl chains (e.g., decyl) increase hydrophobicity and regulatory scrutiny .
  • Shorter chains (e.g., butyl, hexyl) are utilized in ion-exchange membranes and ROMP due to balanced solubility and reactivity .

Functionalized Derivatives

Functional groups significantly alter reactivity and application scope:

Compound Functional Group Key Properties/Applications References
5-(Triethoxysilyl)bicyclo[2.2.1]hept-2-ene Triethoxysilyl Acts as a coupling agent in hybrid materials; silicon moiety enables surface functionalization
5-Ethylidenebicyclo[2.2.1]hept-2-ene Ethylidene High reactivity in copolymerization with ethylene/propylene for elastomers
5-(Phthalimido methyl)bicyclo[2.2.1]hept-2-ene Phthalimide Forms diblock copolymers via living ROMP; used in advanced engineering plastics
5-(Aminomethyl)bicyclo[2.2.1]hept-2-ene Aminomethyl Potential crosslinking agent or monomer for polyamides; commercial availability >98% purity

Key Observations :

  • Electrophilic groups (e.g., phthalimide) enhance compatibility with polar monomers .
  • Silyl groups (e.g., triethoxysilyl) enable hybrid material synthesis .

Reactivity and Polymerization Behavior

  • Parent Compound (Bicyclo[2.2.1]hept-2-ene): Reacts rapidly with thiols, making it useful for thiol-ene click chemistry . Not competitive in Diels–Alder reactions, reducing side reactions in multi-step syntheses .
  • Substituted Analogs :
    • Alkyl substituents (e.g., hexyl) slow ROMP kinetics due to steric effects but improve membrane flexibility .
    • Ethylidene derivatives undergo copolymerization with olefins to form thermoplastic elastomers .

Preparation Methods

Cyclopentadiene and Isoprene Derivatives

The Diels-Alder reaction between cyclopentadiene and isoprene or substituted dienophiles is a cornerstone for constructing the norbornene skeleton. Source outlines a two-step process:

  • Diels-Alder Reaction : Cyclopentadiene reacts with isoprene at 150–200°C under autogenous pressure to form a bicyclic adduct.

  • Hydrogenation and Dehydration : The adduct undergoes catalytic hydrogenation (e.g., Pd/C) followed by acid-catalyzed dehydration (H₂SO₄) to yield the target compound.

Key Conditions :

  • Temperature: 150–250°C

  • Catalyst: None required for Diels-Alder; Pd/C for hydrogenation

  • Yield: ~60–75% after purification.

Alternative Dienophiles: 2-Butene and Cyclopentadiene

Source describes a cost-effective method using 2-butene instead of isoprene:

  • Diels-Alder Reaction : 2-Butene reacts with cyclopentadiene at 150–350°C to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene.

  • Isomerization : The intermediate is treated with silica-alumina or boria-alumina catalysts at 110–250°C to isomerize the methyl groups into the isopropyl configuration.

Advantages :

  • Uses inexpensive 2-butene (vs. isoprene)

  • One-pot isomerization reduces steps.

Isomerization of Bicyclic Precursors

Acid-Catalyzed Rearrangement

Source details the rearrangement of 5-isopropenyl-2-norbornene using alkaline catalysts (e.g., Na/Al₂O₃):

  • Dehydration : endo/exo-5-(Dimethyl)-norbornene-methanol is dehydrated with H₂SO₄ or Al₂O₃ to form 5-isopropenyl-2-norbornene.

  • Double-Bond Isomerization : The isopropenyl group is isomerized to isopropyl using Na/Al₂O₃ at 100–200°C.

Mechanistic Insight :
The alkaline catalyst facilitates hydride shifts, converting the exocyclic double bond (isopropenyl) to the thermodynamically stable isopropyl group.

Metal-Catalyzed Isomerization

Cobalt(II) complexes, such as [η⁵-(C₅Me₅)Co-η²-Cl]₂, promote isomerization of vinylnorbornene derivatives. Source reports:

  • Conditions : Chlorobenzene, methylaluminoxane (MAO) activator, 25–80°C.

  • Yield : Up to 85% for related norbornene derivatives.

Alkylation of Norbornene Derivatives

Propan-2-yl Halide Alkylation

Direct alkylation of bicyclo[2.2.1]hept-2-ene with propan-2-yl halides (e.g., isopropyl bromide) is described in Source:

  • Friedel-Crafts Alkylation : AlCl₃ or FeCl₃ catalyzes the electrophilic substitution at the norbornene double bond.

  • Workup : Aqueous extraction and distillation yield the purified product.

Challenges :

  • Competing polymerization of norbornene

  • Moderate regioselectivity (50–65% yield).

Comparative Analysis of Methods

Method Starting Materials Catalyst/Conditions Yield Scalability
Diels-Alder + IsomerizationCyclopentadiene + 2-buteneSilica-alumina, 150–250°C70–80%High (patent-scale)
Alkaline Isomerization5-Isopropenyl-norborneneNa/Al₂O₃, 100–200°C65–75%Moderate
Friedel-Crafts AlkylationNorbornene + iPrBrAlCl₃, 0–25°C50–65%Low (side reactions)

Mechanistic and Optimization Insights

Stereochemical Control

The endo/exo selectivity in Diels-Alder reactions is critical. Source emphasizes that excess 2-butene (4–15 mol ratio) favors the endo-isomer, which isomerizes preferentially to the target compound.

Catalyst Design

  • Isomerization Catalysts : Boria-alumina (B₂O₃/Al₂O₃) in Source minimizes byproducts like tricyclic nortricyclene.

  • Solvent Effects : Non-polar solvents (toluene) improve isomerization efficiency by reducing catalyst poisoning .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Propan-2-yl)bicyclo[2.2.1]hept-2-ene, and how do reaction conditions influence yield and selectivity?

  • Methodological Answer : The compound is typically synthesized via Diels-Alder reactions using bicyclo[2.2.1]hept-2-ene (norbornene) derivatives. For example, reacting norbornene with isopropyl-substituted dienophiles under thermal or Lewis acid-catalyzed conditions (e.g., AlCl₃) can introduce the isopropyl group. Reaction temperature (80–120°C) and solvent polarity (toluene or dichloromethane) significantly impact regioselectivity and stereochemistry. Post-synthesis purification via fractional distillation or column chromatography is critical for isolating the desired isomer .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and stereochemistry of this compound?

  • Methodological Answer :

  • ¹H NMR : The isopropyl group’s methyl protons appear as a doublet (δ 0.9–1.2 ppm), while the bicyclic framework’s protons show distinct splitting patterns (e.g., bridgehead protons at δ 2.5–3.5 ppm).
  • ¹³C NMR : The quaternary carbon adjacent to the isopropyl group resonates at δ 35–45 ppm, with olefinic carbons at δ 120–135 ppm.
  • IR : Absence of C=O stretches (1700–1750 cm⁻¹) confirms no oxidation, while C-H stretches (2850–2960 cm⁻¹) validate the isopropyl group. Comparison with PubChem data for similar bicyclic compounds ensures accuracy .

Q. What is the reactivity of this compound under oxidation or reduction conditions?

  • Methodological Answer :

  • Oxidation : The electron-rich double bond reacts with KMnO₄ (aq, acidic) to form a diketone via syn-dihydroxylation, while CrO₃ in acetone (Jones oxidation) yields a carboxylic acid derivative.
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the double bond, producing 5-(propan-2-yl)bicyclo[2.2.1]heptane. Excess H₂ pressure (3–5 atm) and elevated temperatures (50–70°C) enhance conversion rates .

Advanced Research Questions

Q. How does the steric bulk of the isopropyl group influence polymerization kinetics in ring-opening metathesis polymerization (ROMP)?

  • Methodological Answer : ROMP using Grubbs’ catalyst (e.g., Ru-based) proceeds slower for 5-(propan-2-yl) derivatives compared to norbornene due to steric hindrance. Kinetic studies (monitored via ¹H NMR or GPC) show a linear relationship between substituent size and propagation rate (kₚ). For example, the isopropyl group reduces kₚ by ~30% compared to methyl-substituted analogs. Adjusting catalyst loading (1–5 mol%) and solvent (CH₂Cl₂ vs. toluene) mitigates steric effects .

Q. What strategies resolve contradictory reports on electrophilic addition regioselectivity in substituted bicycloheptenes?

  • Methodological Answer : Conflicting data (e.g., bromination yielding 2- vs. 5-substituted products) arise from solvent polarity and electrophile strength. For this compound:

  • Polar solvents (e.g., DMF) favor attack at the less hindered bridgehead (C5) due to charge stabilization.
  • Nonpolar solvents (e.g., CCl₄) direct electrophiles (e.g., Br₂) to the more substituted C2 position. Computational modeling (DFT, Gaussian 16) predicts transition-state energies, validating experimental outcomes .

Q. How can computational chemistry predict the regioselectivity of functionalization reactions in bicycloheptene derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the geometry of intermediates and transition states. For example, Fukui indices identify nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies steric effects. Comparing activation energies (ΔG‡) for competing pathways (e.g., C2 vs. C5 bromination) aligns with experimental HPLC or GC-MS results .

Q. What are the challenges in synthesizing enantiomerically pure this compound, and how can chiral catalysts address them?

  • Methodological Answer : Racemization during synthesis is common due to the strained bicyclic framework. Asymmetric Diels-Alder reactions using chiral Lewis acids (e.g., Evans’ oxazaborolidine) yield enantiomeric excess (ee >90%). Chiral HPLC (e.g., Chiracel OD column) with hexane/isopropanol eluents confirms purity. Catalyst recycling (e.g., immobilized on silica) improves cost efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.